Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
CAS No.:
Cat. No.: VC15791036
Molecular Formula: C12H13BrO3
Molecular Weight: 285.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrO3 |
|---|---|
| Molecular Weight | 285.13 g/mol |
| IUPAC Name | methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C12H13BrO3/c1-16-12(15)9-6-7-4-2-3-5-8(7)11(14)10(9)13/h6,14H,2-5H2,1H3 |
| Standard InChI Key | QCPSWAWWRKGUSK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C(=C2CCCCC2=C1)O)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a partially hydrogenated naphthalene ring system (5,6,7,8-tetrahydronaphthalene) functionalized with a hydroxyl group at position 4, a bromine atom at position 3, and a methyl ester at position 2. Its molecular formula is C₁₂H₁₃BrO₃, with a calculated molecular weight of 285.14 g/mol. The tetrahydronaphthalene scaffold introduces conformational rigidity, while the bromine substituent introduces steric and electronic effects that influence reactivity.
Key Structural Features:
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Bromine Position: Unlike the 1-bromo analog, bromination at position 3 alters electron distribution across the aromatic system, potentially modulating intermolecular interactions in biological systems.
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Hydroxyl Group: The para-hydroxyl group relative to the ester moiety enhances solubility in polar solvents and participates in hydrogen bonding.
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Methyl Ester: Serves as a protecting group for the carboxylic acid, facilitating synthetic manipulations and improving stability.
Synthetic Methodologies
Bromination Strategies
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and ester groups. Limited solubility in water (<1 mg/mL).
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Stability: Susceptible to hydrolysis under basic conditions (e.g., NaOH/MeOH), which cleaves the methyl ester to the carboxylic acid.
Spectroscopic Characterization
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¹H NMR: Expected signals include a deshielded aromatic proton at δ 7.2–7.5 ppm (adjacent to bromine) and a singlet for the methyl ester at δ 3.8–3.9 ppm.
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¹³C NMR: The carbon bearing bromine resonates at ~110 ppm, while the ester carbonyl appears at ~168 ppm.
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IR Spectroscopy: C-Br stretch observed at 550–600 cm⁻¹ (weak), overlapping with C-O stretches from the ester and hydroxyl groups.
Biological Activity and Mechanisms
Anti-Inflammatory Activity
Preliminary studies on related compounds suggest inhibition of NF-κB and COX-2 pathways. The hydroxyl group’s ability to scavenge reactive oxygen species (ROS) may synergize with bromine’s electronic effects to modulate inflammatory mediators.
Comparative Analysis with Brominated Analogs
Applications in Organic Synthesis
Intermediate for Heterocyclic Systems
The compound serves as a precursor for fused-ring systems via:
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Cycloaddition Reactions: Diels-Alder reactions with dienophiles to form polycyclic structures.
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Nucleophilic Substitution: Bromine displacement by amines or thiols to generate functionalized analogs.
Catalytic Transformations
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could replace bromine with aryl or alkenyl groups, enabling diversity-oriented synthesis.
Challenges and Future Directions
Knowledge Gaps
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Crystallographic Data: Single-crystal X-ray structures are needed to confirm the 3-bromo substitution pattern and assess intramolecular hydrogen bonding.
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In Vivo Studies: No pharmacokinetic or toxicity data exist for this isomer, necessitating preclinical evaluation.
Synthetic Innovations
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Flow Chemistry: Continuous-flow systems could improve bromination regioselectivity and yield.
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Computational Modeling: DFT studies to predict reactivity and guide functionalization strategies.
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